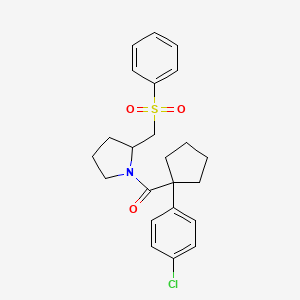

(1-(4-Chlorophenyl)cyclopentyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopentyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClNO3S/c24-19-12-10-18(11-13-19)23(14-4-5-15-23)22(26)25-16-6-7-20(25)17-29(27,28)21-8-2-1-3-9-21/h1-3,8-13,20H,4-7,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZDHGIIRBLNSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCCC3CS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(4-Chlorophenyl)cyclopentyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including its mechanisms, therapeutic potentials, and related case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a cyclopentyl moiety with a pyrrolidine ring substituted with a phenylsulfonyl group. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. These findings are supported by docking studies that reveal potential binding interactions with bacterial enzymes .

Enzyme Inhibition

In addition to its antimicrobial effects, the compound demonstrates enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for neuropharmacological applications, suggesting potential use in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Moderate activity against specific bacteria | |

| Enzyme Inhibition | Strong AChE inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Cell Signaling Pathways : The compound may interfere with key signaling pathways involved in cancer cell survival.

- Binding to Enzymes : Its ability to bind effectively to enzymes such as AChE suggests a competitive inhibition mechanism, which is crucial for its pharmacological effects.

- Chemical Interactions : The sulfonamide group is known for its ability to form hydrogen bonds, enhancing the binding affinity towards target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural elements of the target compound with analogs from the evidence:

Key Observations :

- Cycloalkane vs. Heterocyclic Cores : The target’s cyclopentyl group provides greater steric bulk and conformational flexibility compared to the cyclopropane in or the planar pyrrole in . This may enhance binding to deep hydrophobic pockets in biological targets.

- Substituent Electronics: The phenylsulfonylmethyl group in the target introduces strong electron-withdrawing effects, contrasting with the electron-donating tert-butylphenoxy group in or the neutral pyrazole in . This could modulate solubility, metabolic stability, or target affinity.

- Aryl Halides : The 4-chlorophenyl group (target and ) vs. 4-fluorophenyl () alters lipophilicity and van der Waals interactions. Chlorine’s larger atomic radius may enhance hydrophobic interactions compared to fluorine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.